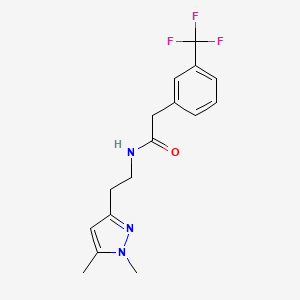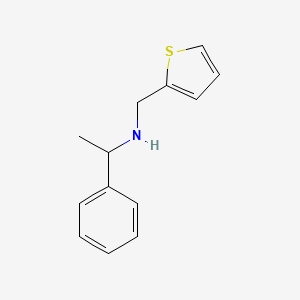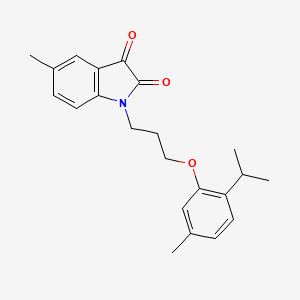
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide, also known as DPEP, is a novel compound that has gained significant attention in the scientific community due to its potential use in various research applications. DPEP is a small molecule inhibitor that has been shown to interact with a variety of proteins and enzymes, making it a promising candidate for drug discovery and development.
Scientific Research Applications
Synthesis and Biological Activity of Pyrazole Derivatives
Pyrazole moieties play a crucial role in medicinal chemistry due to their presence in biologically active compounds. The synthesis strategies for pyrazole derivatives involve condensation followed by cyclization, employing reagents like phosphorus oxychloride and dimethyl formamide. These compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The recent success of pyrazole COX-2 inhibitors underlines the significance of these heterocycles in drug discovery (A. M. Dar & Shamsuzzaman, 2015).
Antifungal and Pharmacophore Analysis
Research on combating Bayoud disease in date palms has led to testing various small molecules for their antifungal properties. Among these, certain compounds, including those with pyrazole structures, demonstrated significant efficiency. This study provides insights into the structure-activity relationships (SAR) and pharmacophore predictions, emphasizing the biological activity against the Fusarium oxysporum pathogen (Y. Kaddouri et al., 2022).
Therapeutic Applications of Pyrazolines
Pyrazolines, another class of nitrogen-containing heterocyclic compounds, have been explored for their diverse pharmacological properties. These derivatives have shown potential as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer agents. The therapeutic applications of pyrazoline derivatives are being intensively researched, with recent patents highlighting novel compounds exhibiting significant biological activities (M. Shaaban et al., 2012).
Trifluoromethylpyrazoles as Anti-inflammatory and Antibacterial Agents
The incorporation of trifluoromethyl groups in pyrazoles, especially at specific positions on the pyrazole nucleus, has been associated with enhanced anti-inflammatory and antibacterial activities. This review underscores the significance of trifluoromethylpyrazoles in medicinal chemistry, aiming to spur the development of novel agents with improved efficacy and reduced side effects (Kamalneet Kaur et al., 2015).
properties
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O/c1-11-8-14(21-22(11)2)6-7-20-15(23)10-12-4-3-5-13(9-12)16(17,18)19/h3-5,8-9H,6-7,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWKLJZCXHAOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-azepanylsulfonyl)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B2884772.png)
![8-(4-acetylpiperazin-1-yl)-7-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2884773.png)
![3-[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-3-oxopropanenitrile](/img/structure/B2884775.png)

![3,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2884779.png)
![2-((4-allyl-5-(benzo[d][1,3]dioxol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2884780.png)





phenyl]methyl})amine](/img/structure/B2884793.png)
![6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2884794.png)